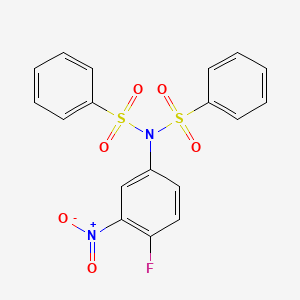
N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in cancer research. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome system (UPS). Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which can have a profound impact on cellular processes such as DNA replication, cell cycle progression, and apoptosis.
作用机制
N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exerts its anticancer effects by inhibiting the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that plays a critical role in the regulation of the UPS. Inhibition of NAE by this compound leads to the accumulation of NEDD8-conjugated proteins, which can have a profound impact on cellular processes such as DNA replication, cell cycle progression, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects in cancer cells. This compound induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
实验室实验的优点和局限性
One of the major advantages of N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its specificity for the NAE enzyme, which makes it a valuable tool for studying the ubiquitin-proteasome system in cancer cells. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity to non-cancerous cells.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is the development of more potent and selective NAE inhibitors that can overcome the limitations of this compound. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
合成方法
The synthesis of N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex process that involves several steps and requires advanced organic chemistry techniques. The most common method for synthesizing this compound involves the reaction of 2-chlorobenzoic acid with N-(2-hydroxyethyl)phthalimide to form an intermediate product, which is then reacted with 2-chloro-5-nitrobenzamide to yield the final product, this compound.
科学研究应用
N-(2-chlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied in preclinical models of cancer and has shown promising results in both in vitro and in vivo studies. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-10-3-4-11-18(17)23-19(25)13-6-5-7-14(12-13)24-20(26)15-8-1-2-9-16(15)21(24)27/h1-12H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKJNQORMRMKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,6-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]nicotinamide](/img/structure/B6020316.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6020328.png)
![N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B6020336.png)
![1-(2-chloro-4-fluorobenzyl)-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6020342.png)

![methyl N-({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-N-methylglycinate](/img/structure/B6020371.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6020372.png)

![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]-N-(3-methylphenyl)acrylamide](/img/structure/B6020389.png)
![N-(2-ethoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6020400.png)
![N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide](/img/structure/B6020401.png)


![5-cyclohexyl-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6020425.png)